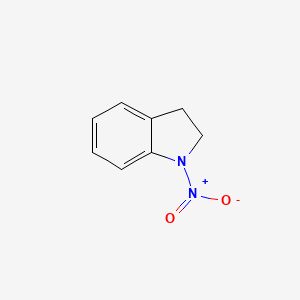

Nitroindoline

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H8N2O2 |

|---|---|

分子量 |

164.16 g/mol |

IUPAC 名称 |

1-nitro-2,3-dihydroindole |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 |

InChI 键 |

MKDCJAPHKZPKOU-UHFFFAOYSA-N |

规范 SMILES |

C1CN(C2=CC=CC=C21)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies for Nitroindoline and Its Derivatives

General Synthetic Strategies for Nitroindoline Core Structures

The construction of the fundamental this compound framework can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Electrophilic nitration is a foundational method for introducing a nitro group onto the indole (B1671886) ring, which can then be reduced to the corresponding indoline (B122111). The indole nucleus is highly reactive towards electrophiles, with the C3-position being the most susceptible to attack. firsthope.co.in

A common approach involves the use of nitrating agents such as dilute nitric acid, which readily yields 3-nitroindole. firsthope.co.in However, traditional methods often employ harsh acidic conditions, which can lead to side reactions and may not be compatible with sensitive functional groups. rsc.orgnih.gov To address these limitations, milder and more selective nitration protocols have been developed.

One such method utilizes trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride (B1165640). rsc.orgnih.gov This reagent serves as an effective electrophilic nitrating agent for a variety of indoles under non-acidic and non-metallic conditions, offering a greener and more controlled route to 3-nitroindoles. rsc.orgnih.gov

| Reagent/Conditions | Position of Nitration | Reference |

| Dilute HNO₃ | C3 | firsthope.co.in |

| CF₃COONO₂ (in situ) | C3 | rsc.orgnih.gov |

| Nitric mixture in acetic anhydride | C3 | quimicaorganica.org |

The regioselectivity of nitration can be influenced by the presence of substituents on the indole ring. For instance, indoles with electron-donating groups at the C5-position can undergo direct nitration to yield 4,6-dinitroindoles. researchgate.net

Dearomatization reactions provide a powerful strategy for the synthesis of three-dimensional molecular architectures from flat aromatic precursors. liverpool.ac.uk In the context of this compound synthesis, the dearomatization of 3-nitroindoles has emerged as a valuable approach. nih.gov The electron-withdrawing nature of the nitro group reduces the aromatic character of the indole ring, facilitating dearomative annulation reactions. researchgate.net

A notable example is the phosphine-catalyzed enantioselective [3+2] annulation reaction of 3-nitroindoles with allenoates. researchgate.net This method allows for the rapid and highly enantioselective construction of cyclopentaindoline scaffolds. nih.gov

Cycloaddition reactions also offer a versatile route to the indoline core. The 1,3-dipolar cycloaddition of nitrones with alkenes or alkynes is a well-established method for constructing isoxazolidine rings, which can be further transformed into various nitrogen-containing heterocycles. wikipedia.org This strategy has been applied to the synthesis of functionalized spiroisoxazolidines from 2-(2-oxoindoline-3-ylidene)acetates and nitrones. mdpi.com

| Reaction Type | Reactants | Product | Reference |

| [3+2] Annulation | 3-Nitroindoles, Allenoates | Cyclopentaindolines | nih.govresearchgate.net |

| 1,3-Dipolar Cycloaddition | 2-(2-Oxoindoline-3-ylidene)acetates, Nitrones | Spiroisoxazolidines | mdpi.com |

| [2+2+2] Cycloaddition | α,ω-Diynes, Alkynes | Fused Arenes (including isoindolines) | researchgate.net |

Multi-step synthetic sequences starting from readily available indole or indoline precursors are frequently employed for the preparation of nitroindolines, particularly when specific substitution patterns are required. These syntheses often involve a series of reactions including protection, functionalization, and cyclization steps.

A common strategy involves the reduction of a nitroindole precursor. For example, a nitro group can be introduced onto the indole ring via electrophilic nitration, followed by reduction of both the pyrrole ring and the nitro group to afford the corresponding aminoindoline. However, selective reduction can be challenging.

Alternatively, syntheses can commence from substituted anilines. For instance, a domino nitro reduction-intramolecular aza-Michael reaction has been described for the synthesis of substituted indolines. researchgate.net Another approach involves a two-step reaction from anilines, glyoxal dimethyl acetal, formic acid, and isocyanides, proceeding through an Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.org

Furthermore, palladium- or copper-catalyzed domino Sonogashira coupling-cyclization reactions of ortho-haloanilines with alkynes represent a convenient method for accessing 2-substituted or 2,3-disubstituted indoles, which can be subsequently nitrated. researchgate.net

Targeted Synthesis of Functionalized this compound Derivatives

The synthesis of specific this compound derivatives often requires tailored synthetic routes to introduce desired functional groups at particular positions.

N-acyl-7-nitroindolines are a significant class of compounds due to their photoreactive properties, which make them useful as photocleavable protecting groups and "caged" compounds. acs.orgnih.gov However, their synthesis can be challenging. acs.orgacs.org The direct acylation of 7-nitroindoline (B34716) is often difficult due to the reduced nucleophilicity of the nitrogen atom, a consequence of the electron-withdrawing nitro group. acs.org This typically necessitates the use of highly reactive acylating agents like acid chlorides. acs.org

Multi-step syntheses are therefore common. acs.orgnih.gov For example, the synthesis of N-acetyl-3-iodo-7-nitroindole has been achieved from 7-nitroindole through iodination with N-iodosuccinimide, followed by acetylation. jst.go.jp This intermediate can then undergo further reactions, such as the Mizoroki–Heck reaction, to introduce additional functionality. jst.go.jp Another approach involves the synthesis of isotopically labeled N-acyl-7-nitroindolines for mechanistic studies, which may require a modified synthetic sequence to introduce the isotopic label at a late stage. electronicsandbooks.com

Mechanistic studies suggest that photoactivation of N-acetyl-7-nitroindoline leads to the formation of a reactive nitronic anhydride intermediate. jst.go.jpresearchtrends.net

As an alternative to N-acyl-7-nitroindolines, 7-nitroindoline-S-thiocarbamates have been developed as a new class of photoreactive compounds. acs.org A key advantage of these derivatives is their more straightforward and efficient synthesis. acs.org

A one-pot, two-reaction synthesis has been developed for the preparation of 7-nitroindoline-S-thiocarbamates. acs.org This method involves the reaction of a 7-nitroindoline with triphosgene to generate an intermediate carbamoyl chloride, which then reacts with a thiol to afford the desired S-thiocarbamate. acs.org This approach has been successfully applied to the synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates. acs.org

| Derivative | Synthetic Precursors | Key Reagents | Reference |

| N-Acyl-7-Nitroindoline | 7-Nitroindole | Acid chlorides, Acetic anhydride | acs.orgjst.go.jp |

| 7-Nitroindoline-S-Thiocarbamate | 7-Nitroindoline, Thiol | Triphosgene | acs.org |

The photolysis of these S-thiocarbamates proceeds through a pathway that differs from that of N-acyl-7-nitroindolines, leading to the formation of a 7-nitrosoindoline. acs.org

Nucleoside Derivatives of N-Acetyl-7-Nitroindoline

The integration of photosensitive molecules like N-acetyl-7-nitroindoline into nucleic acids allows for the photocontrol of biological processes. The synthesis of nucleoside derivatives of N-acetyl-7-nitroindoline is a key step towards this goal. Researchers have designed and synthesized novel nucleoside analogs where an N-acetyl-7-nitroindoline unit is connected to a deoxyribose moiety to mimic the shape of natural purine or pyrimidine bases. jst.go.jp

One strategy involves connecting the indoline unit at the 5-position of the nucleobase, creating a pyrimidine-like structure, or at the 3-position to resemble a purine base. jst.go.jp A third design involves linking the indoline through a flexible, non-cyclic spacer. jst.go.jp The synthesis of these complex molecules leverages powerful cross-coupling reactions. For instance, the synthesis of a purine-like analog (Compound 8 ) begins with the iodination of 7-nitroindole, followed by acetylation to produce N-acetyl-3-iodo-7-nitroindole (14 ). jst.go.jp This intermediate is then coupled with an alkene-modified deoxyribose derivative using a Mizoroki–Heck reaction to yield the coupled product (15 ), which is subsequently reduced to the final indoline nucleoside analog. jst.go.jp

These synthetic endeavors are crucial for incorporating photo-reactive units into oligodeoxynucleotides (ODNs), which can then be used to study DNA-protein interactions or to create light-activatable therapeutic agents. jst.go.jpelsevierpure.com Upon UV irradiation, the N-acetyl-7-nitroindoline moiety within a DNA duplex can be activated to form a nitroso species, demonstrating its potential for targeted photoreactions in a biological context. jst.go.jp

Regioselective Synthesis of Specific Nitroindole Isomers (e.g., 6-nitroindole)

Achieving regioselectivity in the synthesis of substituted indoles is a significant challenge, particularly for specific nitro-isomers that are valuable intermediates in medicinal chemistry. A notable advancement is the development of a transition-metal-free method for the regioselective synthesis of 6-nitroindole derivatives. rsc.orgrsc.org

This methodology involves the intermolecular cyclization of β-enaminones with dinitrobenzenes, promoted by cesium carbonate (Cs₂CO₃). rsc.org The reaction is highly regioselective, proceeding through the formation of two new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in a single operation to construct the five-membered indole ring. rsc.orgrsc.org This approach provides moderate to good yields for a variety of 6-nitroindole derivatives. rsc.org The process is significant as it avoids the use of transition metals, offering a more practical and potentially more environmentally benign synthetic route. rsc.orgrsc.org

The reaction mechanism involves the initial reaction of the enaminone with the nitroaromatic compound under basic conditions, leading to a cascade of bond formations that culminates in the cyclized 6-nitroindole product. rsc.org

Table 1: Regioselective Synthesis of 6-Nitroindole Derivatives This table is representative of the synthesis described in the text.

| Enaminone Reactant | Nitroaromatic Reactant | Promoter | Product | Key Feature |

|---|---|---|---|---|

| β-Enaminone | Dinitrobenzene | Cs₂CO₃ | 6-Nitroindole Derivative | Transition-metal-free C-C and C-N bond formation rsc.orgrsc.org |

Synthesis of this compound-Caged Compounds for Molecular Release

This compound derivatives, particularly N-acyl-7-nitroindolines, are highly valued as "caged" compounds. acs.orgnih.gov These molecules act as photolabile protecting groups that can release biologically active compounds, such as carboxylic acids or neurotransmitters, upon irradiation with light. mdpi.comresearchgate.net This light-induced "uncaging" provides precise spatial and temporal control over the release of the active molecule. acs.org

The synthesis of these caged compounds can be challenging. The direct acylation of the 7-nitroindoline nitrogen is often difficult due to the electron-withdrawing effect of the nitro group, which reduces the nucleophilicity of the amine. acs.orgnih.gov Consequently, synthetic routes often require multiple steps starting from indole or indoline precursors. acs.org

To circumvent these challenges, alternative photoreactive 7-nitroindoline derivatives have been developed. One such class is the 7-nitroindoline-S-thiocarbamates. acs.orgnih.gov These compounds are synthesized efficiently by reacting a 7-nitroindoline with triphosgene and a thiol. acs.org These S-thiocarbamates have been shown to undergo photolysis upon exposure to UV light (e.g., 350 nm), making them effective photocleavable compounds. acs.orgnih.gov

Isotopic Labeling Strategies for this compound Derivatives

Isotopic labeling, the replacement of an atom with one of its isotopes (e.g., replacing ¹H with ²H/deuterium or ¹²C with ¹³C), is an indispensable tool in chemical and biological research. chem-station.comclearsynth.com For this compound derivatives, isotopic labeling can be used to trace metabolic pathways, elucidate reaction mechanisms, and serve as internal standards for quantitative mass spectrometry.

Strategies for isotopic labeling of this compound can be approached in two main ways: incorporating labeled atoms during the de novo synthesis of the molecule or by performing isotope exchange reactions on the final compound.

Deuterium (²H) Labeling: Deuterium can be introduced into the this compound scaffold using several methods. One approach involves the deuteration of indole precursors, which are then converted to the corresponding indolines. For example, a palladium-catalyzed methodology allows for the selective deuteration of indoles at the C2 and C3 positions by using deuterated acetic acid (CD₃CO₂D). acs.org Subsequent chemical steps could then be used to reduce the indole to an indoline and perform nitration, carrying the deuterium label into the final this compound product. Another strategy involves direct hydrogen-isotope exchange on a pre-formed indoline ring system.

Carbon-13 (¹³C) Labeling: Incorporating ¹³C into the this compound skeleton typically relies on using ¹³C-labeled starting materials in the synthetic pathway. For the regioselective synthesis of 6-nitroindole described previously, one could employ a ¹³C-labeled enaminone or a ¹³C-labeled dinitrobenzene to build the labeled indole core. rsc.org The position of the label in the final product is determined by its position in the precursor molecule.

Mechanistic Investigations of Nitroindoline Transformations

Photochemical Reaction Mechanisms of Nitroindolines

The absorption of light by nitroindoline compounds triggers a cascade of events leading to the cleavage of specific chemical bonds and the release of a protected chemical species. The nature of the substituent at the 1-position of the indoline (B122111) ring profoundly influences the mechanistic pathways that are followed upon photoexcitation. The following subsections will explore the distinct photochemical behaviors of acylated and thiocarbamoylated nitroindolines.

Photolysis Pathways of 1-Acyl-7-Nitroindolines

1-Acyl-7-nitroindolines are a well-studied class of photolabile compounds that release carboxylic acids upon irradiation. The central feature of their photochemistry is an intramolecular acyl transfer, the efficiency and outcome of which are sensitive to both the molecular structure and the reaction medium.

Upon absorption of near-UV light, 1-acyl-7-nitroindolines undergo an intramolecular transfer of the acyl group from the indoline nitrogen to one of the oxygen atoms of the ortho-nitro group. This process leads to the formation of a highly reactive, transient species known as a nitronic anhydride (B1165640) intermediate. This intermediate is a key branching point in the reaction pathway, and its subsequent reactions dictate the final product distribution. The formation of this nitronic anhydride has been supported by nanosecond laser flash photolysis studies, which have identified a transient species with a maximum absorption around 450 nm.

The solvent environment, particularly the concentration of water, plays a critical role in determining the fate of the nitronic anhydride intermediate and, consequently, the final photoproducts. Two competing pathways have been identified:

In solutions with high water content: The predominant pathway involves an A(AL)1-like cleavage of the nitronic anhydride. This leads to an intramolecular redox reaction within the aromatic system, resulting in the formation of a 7-nitrosoindole and the release of the corresponding carboxylic acid.

In solutions with low water content (e.g., in acetonitrile): The major reaction pathway is a standard addition-elimination mechanism (A(AC)2). In this pathway, a water molecule acts as a nucleophile, attacking the acyl group of the nitronic anhydride. This results in the release of the carboxylic acid and the regeneration of the 7-nitroindoline (B34716).

The switch between these two pathways can be quite sensitive to the water content, with the formation of the 7-nitrosoindole becoming more prominent as the proportion of water in the solvent mixture increases.

| Water Content | Predominant Reaction Pathway | Major Photoproducts |

|---|---|---|

| High | A(AL)1-like cleavage | 7-Nitrosoindole, Carboxylic Acid |

| Low | Addition-Elimination (A(AC)2) | 7-Nitroindoline, Carboxylic Acid |

Computational studies have provided deeper insight into the acyl transfer mechanism, suggesting that it possesses characteristics of both Norrish Type I and Norrish Type II reactions. The key transition state is proposed to involve a combined Norrish Type I α-cleavage of the acyl group and a 1,6-nitro-acyl variation of a Norrish Type II mechanism chemrxiv.orgnih.gov. This model suggests a concerted process where the acyl group migrates from the nitrogen to the oxygen of the nitro group. This complex migration pathway is a key step leading to the formation of the crucial nitronic anhydride intermediate.

The efficiency of photolysis and the distribution of photoproducts can be significantly altered by the presence of substituents on the aromatic ring of the this compound core.

Electron-donating groups: Substituents that donate electron density to the aromatic ring can have varied effects. For instance, a 4-methoxy group has been shown to improve the photolysis efficiency. However, excessively strong electron-donating groups, such as a 4,5-methylenedioxy group, can render the compound inert to irradiation by diverting the excited state into non-productive pathways nih.gov.

Electron-withdrawing groups: The introduction of additional electron-withdrawing groups, such as a second nitro group at the 5-position (creating a dithis compound), can lead to an improved photolysis efficiency in aqueous solutions nih.gov. However, these dinitro compounds often yield a mixture of photoproducts, including the corresponding dithis compound and the 5-nitro-7-nitrosoindole nih.gov.

| Substituent | Position | Effect on Photolysis Efficiency | Notes |

|---|---|---|---|

| Methoxy | 4 | Improved | Enhances the rate of photolysis. |

| Methylenedioxy | 4,5 | Inert | Diverts excited state to non-productive pathways nih.gov. |

| Nitro | 5 | Improved | Leads to a mixture of photoproducts nih.gov. |

Photolysis Pathways of 7-Nitroindoline-S-Thiocarbamates

Recent investigations into 7-nitroindoline-S-thiocarbamates have revealed a photolysis pathway that is distinct from that of their 1-acyl counterparts acs.orgnih.govacs.org. Upon irradiation with UV light (e.g., 350 nm), these compounds undergo a clean conversion to a major aromatic photoproduct.

Experimental data, supported by quantum chemistry calculations, suggest a radical fragmentation mechanism acs.org. This pathway is initiated by the photoexcitation of the 7-nitroindoline-S-thiocarbamate, leading to the homolytic cleavage of the N-C(S) bond. This fragmentation generates a 7-nitroindolinyl radical and a thiocarbamoyl radical. The subsequent reactions of these radical species lead to the final products. The primary aromatic product has been identified as the corresponding 5-bromo-7-nitrosoindoline, which can exist in equilibrium with its dimeric form acs.orgnih.govacs.org. This mechanistic divergence highlights the significant influence of the atom directly attached to the indoline nitrogen on the photochemical behavior of these compounds.

Non-Photochemical Reaction Mechanisms

The conversion of indolines to their corresponding indoles is a fundamental aromatization reaction. In the context of nitroindolines, this dehydrogenation process would yield nitroindoles. This transformation can be achieved through various catalytic methods, including enzymatic and transition-metal-catalyzed reactions.

Cytochrome P450 enzymes have been shown to catalyze the aromatization of indoline to indole (B1671886) via a novel dehydrogenation pathway. nih.gov This "aromatase" activity does not appear to proceed through N-oxidation or the dehydration of an alcohol intermediate but rather through a formal dehydrogenation mechanism. nih.gov While this has been demonstrated with the parent indoline, the principles can be extended to substituted indolines such as nitroindolines.

Transition metal catalysts are also effective for the dehydrogenation of indolines. Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium dichloride, are commonly employed for this purpose. For instance, palladium dichloride in a mixture of methanol and triethylamine has been shown to afford high yields of indole from indoline. Manganese dioxide has also been used as an oxidant for this transformation.

More recently, a ruthenium complex, [Ru(phd)3]2+ (where phd is 1,10-phenanthroline-5,6-dione), has been demonstrated to be an effective catalyst for the aerobic dehydrogenation of tertiary indolines to the corresponding indoles. This system provides a catalytic alternative to stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

The oxidative dearomative cross-dehydrogenative coupling of indoles can lead to 2,2-disubstituted indolin-3-ones. nih.govsemanticscholar.org This process involves the dearomatization of the indole ring, followed by functionalization and subsequent re-aromatization, which can be considered a related transformation.

The electron-withdrawing nature of the nitro group in 3-nitroindoles activates the C2-C3 double bond, making it a competent dienophile or dipolarophile in various cycloaddition reactions. These reactions result in the dearomatization of the indole ring system and the formation of fused or spirocyclic indoline derivatives.

One prominent example is the [4+2] cycloaddition (Diels-Alder reaction). 3-Nitroindoles can react with dienes, such as Danishefsky's diene, to yield dearomatized products. researchgate.net Palladium-catalyzed decarboxylative [4+2] cycloadditions of 3-nitroindoles with 2-alkylidenetrimethylene carbonates or 2-(hydroxymethyl)-3-arylallyl carbonates have been developed to afford indoline-fused tetrahydropyrans in good yields and with excellent diastereoselectivities. acs.org This reaction proceeds through a π-allyl palladium 1,4-[O,C]-dipole species. acs.org

[3+2] cycloaddition reactions of 3-nitroindoles are also well-established. These reactions can be catalyzed by various means, including phosphines and copper(I) complexes. nih.govacs.org For instance, the reaction of 3-nitroindoles with highly substituted γ-allenoates in the presence of a phosphine catalyst yields tricyclic cycloadducts. nih.gov Copper(I)-catalyzed dearomative [3+2] cycloaddition of 3-nitroindoles with propargylic nucleophiles provides access to a wide range of cyclopenta[b]indolines. acs.org Furthermore, asymmetric versions of these reactions have been developed using chiral copper complexes, allowing for the enantioselective synthesis of spirocyclic butyrolactone-pyrrolidine-indoline derivatives. nih.gov Base-controlled dearomative [3+2] cycloadditions between 3-nitroindoles and fumaric acid amide esters have also been reported to produce diverse functionalized pyrrolo[2,3-b]indole derivatives. rsc.org

The dearomative (4+3) cycloaddition of 3-alkenylindoles with in situ-generated oxyallyl cations has been shown to produce cyclohepta[b]indoles, which are frameworks found in many bioactive compounds. nih.govuchicago.edu

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product |

| [4+2] | 3-Nitroindole, 2-alkylidenetrimethylene carbonate | Palladium | Indoline-fused tetrahydropyran |

| [3+2] | 3-Nitroindole, γ-allenoate | Phosphine | Tricyclic indoline cycloadduct |

| [3+2] | 3-Nitroindole, propargylic nucleophile | Copper(I) | Cyclopenta[b]indoline |

| [4+3] | 3-Alkenylindole, oxyallyl cation | TMSOTf | Cyclohepta[b]indole |

The reduction of the nitro group is a common transformation in organic synthesis, and in the context of this compound systems, it provides a route to aminoindolines, which are valuable synthetic intermediates. The reduction can be achieved using various reagents and catalytic systems.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. This typically involves the use of a metal catalyst such as palladium, platinum, or nickel, under an atmosphere of hydrogen gas. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

Metal-mediated reductions in the presence of an acid are also effective. For example, metals like tin, iron, or zinc in the presence of hydrochloric acid can reduce nitroarenes to the corresponding anilines. The mechanism involves the transfer of electrons from the metal to the nitro group, followed by protonation steps.

While direct mechanistic studies on the reduction of the nitro group specifically within the indoline scaffold are not extensively detailed in the provided search results, the general mechanisms for the reduction of nitroaromatics are applicable. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

The nitration of indole can lead to the formation of various nitroindole isomers, with the reaction mechanism and product distribution being highly dependent on the reaction conditions and the nitrating agent used.

The reaction of indole with the nitrate radical (NO3) has been studied, particularly in the context of atmospheric chemistry. nih.govacs.orgfigshare.comacs.org Experimental and computational studies suggest that this reaction predominantly forms 3-nitroindole. acs.orgfigshare.com The proposed mechanism involves a two-step process. The first step is the abstraction of a hydrogen atom from the N-H bond of indole by the nitrate radical, forming an indole radical and nitric acid. nih.govacs.org This is followed by isomerization of the initially formed nitrogen-centered radical to a more stable carbon-centered radical at the 3-position. acs.org The final step is the recombination of this 3-indolyl radical with a nitrogen dioxide (NO2) radical to yield 3-nitroindole. nih.govacs.org Alternative mechanisms, such as the direct abstraction of a hydrogen atom from a C-H bond or the addition of the nitrate radical to the indole ring, are considered to be energetically less favorable due to high activation barriers. figshare.com

Under different conditions, such as nitration with non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate, 3-nitroindole is also the major product. bhu.ac.inuop.edu.pk This is consistent with the general reactivity of indole, where electrophilic substitution preferentially occurs at the C-3 position due to the higher stability of the resulting cationic intermediate. bhu.ac.in However, under strongly acidic conditions (e.g., with a mixture of nitric and sulfuric acids), the indole ring can be protonated at C-3, which deactivates the pyrrole ring towards further electrophilic attack. In such cases, nitration can occur on the benzene ring, leading to the formation of other isomers, such as 5-nitroindole (B16589). bhu.ac.in

The nitration of substituted indoles further illustrates the interplay of electronic and steric effects on the regioselectivity of the reaction. For example, the nitration of 3-acetylindole with concentrated nitric acid yields predominantly the 6-nitro derivative, with a smaller amount of the 4-nitro isomer. umn.edu

Advanced Spectroscopic Characterization of Nitroindoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of chemical structures, providing atomic-level insights into molecular connectivity, stereochemistry, and conformation ipb.ptjchps.com. For nitroindoline derivatives, both one-dimensional and advanced NMR experiments are routinely employed to confirm synthetic pathways and characterize reaction products.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural analysis of this compound compounds and their transformation products nih.govnii.ac.jpmcmaster.cauni-frankfurt.dersc.org. ¹H NMR spectra provide information on the number, chemical environment, and connectivity of hydrogen atoms within the molecule through chemical shifts, integration, and spin-spin coupling patterns jchps.comresearchgate.net. For instance, the aromatic protons of the indoline (B122111) ring, particularly those adjacent to the nitro group, often exhibit characteristic downfield shifts due to the electron-withdrawing nature of the nitro substituent. The methylene (B1212753) protons of the indoline ring (C2 and C3) typically appear in the aliphatic region, and their coupling patterns can reveal the presence of chiral centers or conformational preferences. nii.ac.jpmcmaster.cauni-frankfurt.dersc.org

Similarly, ¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton, with chemical shifts being highly sensitive to the electronic environment of each carbon atom researchgate.net. The carbon atoms of the indoline ring, especially those bearing the nitro group or adjacent to the nitrogen, show distinct chemical shifts, aiding in the unambiguous assignment of the substitution pattern. Analysis of ¹³C NMR spectra, often proton-decoupled, helps in confirming the presence of all expected carbon atoms and their hybridization states rsc.orgresearchgate.net. These techniques are crucial for verifying the successful synthesis of this compound derivatives and for identifying the structures of products formed from reactions, such as photolysis nih.govmcmaster.ca.

Temperature-dependent NMR spectroscopy is a powerful technique for investigating dynamic processes within molecules, such as conformational changes, intramolecular rotations, and intermolecular equilibria ias.ac.inucl.ac.ukmontana.edu. In the context of this compound systems, these studies can reveal hindered rotations or the formation of transient species. For example, temperature-dependent ¹H NMR studies on the photolysis product of 7-nitroindoline-S-thiocarbamates have shown unusual features, including the broadening and sharpening of specific aromatic proton signals at different temperatures acs.orgresearchgate.net. This behavior indicates the presence of dynamic equilibria, likely involving the formation of dimers or the existence of rotamers acs.orgresearchgate.net.

At lower temperatures, where exchange rates are slow on the NMR timescale, distinct signals for different conformers or species might be observed. As the temperature increases, the exchange rate accelerates, leading to signal broadening and eventually coalescence into averaged signals in the fast-exchange limit ucl.ac.uk. Analysis of these changes in line shape and chemical shift with temperature allows for the determination of kinetic parameters, such as rate constants and activation energies (e.g., Gibbs free energy of activation, ΔG‡), for the dynamic processes ias.ac.inucl.ac.ukmontana.edu. This provides critical information about the energy barriers to internal rotation or the stability of transient intermediates.

Isotopic labeling, particularly with ¹³C and ¹⁵N, is an advanced NMR technique that significantly enhances the capabilities of structural and mechanistic studies, especially for complex organic molecules and biomolecules mdpi.comnih.govncl.res.innih.govsigmaaldrich.com. By selectively incorporating ¹³C or ¹⁵N isotopes into specific positions within a this compound molecule, researchers can overcome challenges associated with spectral overlap and low natural abundance of NMR-active nuclei.

For this compound systems, isotopic labeling can be employed to:

Resolve Ambiguities : In complex molecules, overlapping signals in natural abundance NMR spectra can make assignments difficult. Labeling specific atoms allows for direct observation of their resonances and their couplings to other nuclei, simplifying spectral interpretation ipb.ptmdpi.comsigmaaldrich.com.

Determine Connectivity and Dynamics : Through techniques like ¹³C-¹H, ¹⁵N-¹H, and ¹³C-¹⁵N correlation experiments, direct and long-range connectivities can be established, providing unambiguous structural information ipb.ptmdpi.com. For example, the synthesis of ¹³C-labeled carbonyl or ¹⁵N-labeled nitro groups in 1-acyl-7-nitroindolines has been used to verify isotopic incorporation and study the photochemical mechanisms by which these compounds release protected functionalities researchgate.net.

Investigate Reaction Mechanisms : Isotopic labeling can be crucial for tracing the fate of specific atoms during chemical transformations, helping to elucidate reaction pathways and intermediate structures researchgate.net.

Study Conformational Preferences : By observing coupling constants and chemical shifts of labeled nuclei, subtle conformational preferences and dynamic processes can be probed with higher precision nih.govnih.gov.

The use of ¹³C and ¹⁵N isotopic labeling is particularly valuable when investigating the intricate mechanisms of photoreactions involving nitroindolines, where the precise movement and rearrangement of atoms are critical to understanding the observed photoproducts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique widely used for the quantitative and qualitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum pion-inc.com. For this compound systems, UV-Vis spectroscopy is particularly valuable for studying their photophysical properties and monitoring kinetic processes, especially photolysis.

This compound derivatives, particularly those with a nitro group strategically placed on the aromatic ring, are known for their photolabile properties, acting as "caging" groups that can release active compounds upon irradiation utep.eduresearchgate.net. UV-Vis spectrophotometry is extensively used to monitor the progression of these photolysis reactions and to identify the formation of photoproducts nih.govmcmaster.cautep.eduresearchgate.netresearchgate.net.

During photolysis, the absorption spectrum of the starting this compound compound changes over time as it is converted into its photoproducts. Researchers typically irradiate the sample at a specific wavelength (e.g., 350 nm for N-acyl-7-nitroindolines) and record UV-Vis spectra at regular intervals nih.govutep.eduresearchgate.net. The disappearance of the characteristic absorption bands of the reactant and the concomitant appearance of new bands corresponding to the photoproducts provide direct evidence of the reaction's progression nih.govresearchgate.net. For instance, the photolysis of 1-acyl-7-nitroindolines can lead to the formation of 7-nitrosoindole, which exhibits a distinct absorption maximum, allowing its formation to be tracked researchgate.net.

By analyzing the changes in absorbance at specific wavelengths over time, kinetic data can be obtained, enabling the determination of reaction rates and quantum yields rsc.orguv-vis-spectral-atlas-mainz.org. This is crucial for understanding the efficiency and mechanism of the photorelease process.

Table 1: Representative UV-Vis Absorption Maxima for this compound Derivatives and Photoproducts

| Compound Class | Absorption Maxima (λmax, nm) | Solvent | Reference |

| 7-Nitroindoline-S-thiocarbamates | 346-359 | CH₃CN/H₂O (4:1) | nih.gov |

| 1-Acyl-7-nitroindolines | ~350 (reactant) | Aqueous solution | utep.eduresearchgate.net |

| 7-Nitrosoindole (photoproduct) | ~434-450 | Aqueous solution | researchgate.net |

| 1-Methyl-5-nitroindoline (B98089) (MNI) | Solvatochromic dependent | Various | acs.org |

| 5-Nitroindoline (B147364) (NI) | Solvatochromic dependent | Various | researchgate.netresearchgate.net |

Solvatochromism, the phenomenon where the absorption or emission spectrum of a compound changes with solvent polarity, is a valuable property for probing solvent-solute interactions and determining solvent polarity scales mdpi.com. Certain this compound derivatives exhibit strong solvatochromic behavior, making them useful as molecular probes for characterizing solvent properties.

Specifically, 5-nitroindoline and 1-methyl-5-nitroindoline (MNI) have been utilized as solvatochromic probes acs.orgresearchgate.netresearchgate.netmdpi.com. Their UV-Vis spectra are sensitive to the dipolarity (Sd) and polarizability (Sp) of the solvent acs.orgresearchgate.net. Changes in the solvent environment, such as variations in hydrogen bonding capabilities or dielectric constant, induce shifts in the absorption bands of these this compound probes. For instance, the solvatochromism of 1-methyl-5-nitroindoline has been used to investigate structural changes in liquid water across different temperatures, showing that its absorption band shifts hypsocromically (to shorter wavelengths) with changes in water's polarizability and dipolarity acs.org.

By measuring the UV-Vis spectra of these this compound probes in various solvents or solvent mixtures, empirical solvent polarity scales can be established, providing quantitative measures of solvent properties like Lewis basicity (SB) researchgate.netresearchgate.net. This application is crucial for understanding how solvent effects influence chemical reactions and molecular behavior.

Table 2: Solvatochromic Probes and Corresponding Solvent Descriptors

| Probe Compound | Solvent Descriptor | Reference |

| 5-Nitroindoline | Lewis Basicity (SB) | researchgate.netresearchgate.net |

| 1-Methyl-5-nitroindoline | Lewis Basicity (SB), Dipolarity (SdP), Polarizability (SP) | acs.orgresearchgate.netresearchgate.net |

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique for the molecular identification and structural elucidation of chemical compounds, including this compound systems. It provides crucial information on molecular weight and fragmentation patterns, which can reveal insights into the compound's structure and reactivity wikipedia.org.

For this compound derivatives, MS is employed to determine the molecular ion peak and characteristic fragment ions. For instance, for 5-nitroindoline (C₈H₈N₂O₂), the molecular weight is 164.16 g/mol ontosight.ainih.gov. Predicted collision cross section (CCS) values, which are useful for molecular identification in ion mobility-mass spectrometry, have been reported for various adducts of 5-nitroindoline. For the protonated adduct ([M+H]⁺), the predicted m/z is 165.06586 with a CCS of 130.0 Ų. Similarly, for 2-methyl-5-nitroindoline (B47671) (C₉H₁₀N₂O₂), the predicted m/z for [M+H]⁺ is 179.08151 with a CCS of 135.2 Ų uni.luuni.lu.

| Compound | Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|---|

| 5-Nitroindoline | [M+H]⁺ | 165.06586 | 130.0 |

| 5-Nitroindoline | [M+Na]⁺ | 187.04780 | 142.3 |

| 5-Nitroindoline | [M-H]⁻ | 163.05130 | 132.6 |

| 2-Methyl-5-nitroindoline | [M+H]⁺ | 179.08151 | 135.2 |

| 2-Methyl-5-nitroindoline | [M+Na]⁺ | 201.06345 | 143.0 |

| 2-Methyl-5-nitroindoline | [M-H]⁻ | 177.06695 | 137.5 |

While specific fragmentation patterns for this compound itself are not extensively detailed in the provided search results, studies on related nitro-containing heterocyclic compounds, such as nitroindole, offer analogous insights. For 3-nitroindole, mass spectra have shown a parent ion at m/z 162 and characteristic fragmentation peaks at m/z 132 and m/z 116, corresponding to the loss of NO and NO₂ groups, respectively nih.govfishersci.fiuni.lu. The presence of a nitro group often leads to characteristic fragmentation pathways involving the loss of NO (m/z 30) or NO₂ (m/z 46) youtube.com. Such fragmentation analysis is crucial for confirming the presence and position of the nitro group within the indoline scaffold and for understanding reaction mechanisms, such as the photolysis of 7-nitroindoline-S-thiocarbamates where MS was used to analyze photolysis products nih.gov. Mass spectrometry can also be combined with quantum chemical calculations to propose and validate reaction mechanisms, as demonstrated in studies involving nitroindole formation fishersci.fi.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a "fingerprint" of a molecule, enabling the identification of functional groups and insights into molecular structure and bonding thieme-connect.combhu.ac.inlibretexts.orgwikipedia.org. These methods analyze the vibrational modes of molecules, which are sensitive to changes in chemical bonds and symmetry thieme-connect.com.

For this compound systems, characteristic vibrational bands associated with the indoline ring and the nitro (–NO₂) group are expected. Although direct detailed experimental IR and Raman spectra for this compound with specific peak assignments were not found in the search results, information from related compounds like nitroindole and nitroaniline can provide valuable insights into expected vibrational modes:

N-H Stretching: For 1-unsubstituted indoles, the N-H stretching vibration is typically observed in the range of 3220-3500 cm⁻¹ in IR spectra ontosight.ai. Similarly, for p-nitroaniline, N-H stretching vibrations are observed in the 3350-3478 cm⁻¹ region researchgate.net.

Nitro Group Vibrations (–NO₂): The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations. For nitro-containing compounds, the nitro asymmetric stretch can be observed around 1620 cm⁻¹, and the symmetric stretch around 1308-1335 cm⁻¹ researchgate.net. For nitrobenzene, DFT analysis has been used to assign fundamental vibrational modes, including those of the NO₂ group sysrevpharm.org.

C-N Stretching: C-N stretching vibrations are typically found around 1294 cm⁻¹ in IR and Raman spectra of related indole (B1671886) derivatives ontosight.ai.

C=C and C-C Stretching: Aromatic C=C stretching vibrations in the indoline ring system would typically appear in the 1400-1600 cm⁻¹ region. For p-nitroaniline, C=C stretching was assigned to peaks around 1570 cm⁻¹, and C-C stretching around 1430 cm⁻¹ researchgate.net.

X-ray Absorption Spectroscopy for Local Electronic and Geometric Structure of Metal Complexes with this compound Ligands

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local electronic and geometric structure of materials, particularly metal centers in complexes nist.govchem960.combeilstein-journals.orgresearchgate.net. It is highly sensitive and can be applied to various states of matter, including solutions, making it suitable for characterizing metal complexes beilstein-journals.org.

XAS encompasses two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) nist.govbeilstein-journals.org.

XANES provides information about the oxidation state, coordination geometry, and electronic structure (e.g., metal-ligand interactions, occupancy of valence orbitals) of the absorbing atom nist.govchem960.combeilstein-journals.orgnih.gov.

EXAFS yields direct structural information, such as bond distances, coordination numbers, and the type of neighboring atoms around the absorbing metal center nist.govchem960.combeilstein-journals.org.

While specific studies on metal complexes utilizing this compound as a ligand characterized by XAS were not found in the provided search results, the principles and applications of XAS are highly relevant for such systems. This compound, with its nitrogen and oxygen atoms (from the nitro group and the indoline nitrogen), could potentially act as a ligand, coordinating to various metal ions.

If this compound were to form metal complexes, XAS would be an invaluable tool to:

Determine the metal's oxidation state: Changes in the XANES region are sensitive to the oxidation state of the metal chem960.com.

Elucidate coordination environment: EXAFS would provide precise bond distances between the metal and the coordinating atoms of the this compound ligand (e.g., metal-nitrogen, metal-oxygen distances), as well as coordination numbers nist.govchem960.com.

Assess metal-ligand bonding and covalency: XAS, particularly K-edge and L-edge spectra, can quantify variations in covalent metal-ligand bonding and electronic structure researchgate.netrsc.org. For instance, nitrogen K-edge XAS has been used to scrutinize metal-ligand covalency and redox non-innocence in transition metal complexes with various nitrogen-donor ligands like bipyridine and ethylenediamine (B42938) rsc.org. This would be particularly relevant if this compound coordinates through its nitrogen atoms.

Investigate structural changes upon binding: XAS can reveal subtle changes in the local structure around the metal center upon ligand binding or during catalytic processes nih.gov.

The element-specific nature of XAS allows researchers to selectively probe the environment of the metal center without interference from other elements in a complex biological or chemical system nist.govbeilstein-journals.org. Therefore, XAS would be a powerful technique for understanding the fundamental coordination chemistry and potential applications of metal complexes incorporating this compound ligands.

Computational and Theoretical Chemistry Approaches in Nitroindoline Research

Molecular Dynamics (MD) Simulations for Solvation Phenomena

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. By numerically integrating Newton's equations of motion for a system of interacting particles, MD simulations can predict the time evolution of a molecular system, providing detailed information on atomic positions and momenta wikipedia.org. This method is particularly valuable for studying complex condensed phase systems, including biomolecular processes, conformational changes, and ligand binding researchgate.netnih.gov.

In the context of solvation phenomena, MD simulations are instrumental in understanding how a solute molecule interacts with its solvent environment. They can capture a wide array of important processes, such as the formation of hydrogen bonds, solvent-induced conformational changes, and the propensity for molecular aggregation or dimerization in solution researchgate.netfishersci.fi. For instance, MD simulations can reveal the structural dynamics of solvation shells, analyze hydrogen bond networks, and determine radial distribution functions (RDFs) to characterize the arrangement of solvent molecules around the solute fishersci.fiiucr.org. This allows researchers to estimate free energy profiles and dissociation barriers for various molecular interactions in solution iucr.org.

While specific published MD simulation studies focusing solely on the solvation phenomena of nitroindoline were not explicitly identified in the conducted research, the principles and methodologies of MD are directly applicable to such investigations. By employing force fields like the general Amber force field (GAFF) and packages such as GROMACS, researchers could simulate this compound in different solvent environments to understand its solubility, conformational preferences, and intermolecular interactions with solvent molecules or other this compound molecules fishersci.fi. Such simulations could provide insights into how the nitro group and the indoline (B122111) ring system influence the compound's behavior in various solutions, including its tendency to form aggregates or specific hydrogen-bonded structures with the solvent.

Charge Density Analysis of this compound and Related N-Nitro Compounds

Charge density analysis provides a detailed understanding of electron distribution within molecules and crystals, offering insights into chemical bonding, intermolecular interactions, and electrostatic properties. For 1-nitroindoline, both experimental and theoretical charge density determinations have been performed, utilizing the multipolar atom formalism for electron-density refinements iucr.org.

A critical aspect of these analyses involves assessing refinement quality using R-free factors and applying appropriate restraints to charge-density parameters iucr.org. Different weighting schemes are applied to charge-density restraints, considering the similarity between chemically equivalent atoms and local symmetry, which helps in reducing observed artifacts in the derived electron density maps iucr.org. The derived experimental charge density, along with intra- and intermolecular interactions, is then rigorously analyzed and compared with theoretical calculations, particularly concerning the symmetry of multipole parameters iucr.org.

Research on 1-nitroindoline has shown that its nitramino group is nearly planar and only slightly twisted with respect to the indoline rings. The N–N bond in 1-nitroindoline exhibits some double-bond character, and the bridgehead N–C bond is slightly shorter than typically observed in secondary aromatic nitramines. Intermolecularly, 1-nitroindoline molecules are connected by weak C–H···O hydrogen bonds, forming chains within the crystal structure. The analysis of topological bond orders further characterizes the nature of these bonds iucr.org.

The topological characteristics of electron density at bond critical points (BCPs) provide quantitative data on these interactions. For instance, in 1-nitroindoline, specific hydrogen bond interactions, such as H6···O1 and H5···O1, have been characterized by their bond lengths, electron density (ρcp), and Laplacian of electron density (∇²ρcp) at the BCPs, indicating their weak, closed-shell nature. The dissociation energies (De) associated with these interactions further quantify their strength.

The following table presents selected topological characteristics of electron density at hydrogen bond critical points (BCPs) and a short O···O contact in 1-nitroindoline, derived from experimental and theoretical data:

| Bond | d (Å) (Exp/Theo) | ρcp (e Å⁻³) (Exp/Theo) | ∇²ρcp (e Å⁻⁵) (Exp/Theo) | GCP (kJ mol⁻¹ bohr⁻³) (Exp/Theo) | VCP (kJ mol⁻¹ bohr⁻³) (Exp/Theo) | ECP (kJ mol⁻¹ bohr⁻³) (Exp/Theo) | De (kJ mol⁻¹) (Exp/Theo) |

| H6···O1 | 2.3057/2.3325 | 0.1007/0.0990 | 1.53/1.54 | 0.37/0.36 | 0.37/0.38 | 0.00/0.04 | 13.75/13.60 |

| H5···O1ⁱ | 2.6557/2.7912 | 0.0363/0.0291 | 0.60/0.51 | 0.12/0.08 | 0.12/0.09 | 0.04/0.04 | 3.95/3.15 |

| H6···O1ⁱ | 2.8520/2.7264 | 0.0266/0.0301 | 0.42/0.55 | 0.06/0.09 | 0.07/0.10 | 0.19/0.09 | 2.65/3.40 |

| H7B···O1ⁱⁱ | 2.4531/2.5209 | 0.0662/0.0690 | 0.94/0.94 | 0.23/0.23 | 0.25/0.23 | 0.08/0.00 | 7.65/7.90 |

| H3···O2ⁱⁱⁱ | 2.4990/2.6036 | 0.0502/0.0388 | 0.81/0.80 | 0.17/0.14 | 0.18/0.15 | 0.02/0.02 | 5.80/5.00 |

| O2···O2ⁱᵛ | 2.8304/2.8708 | 0.0732/0.0677 | 1.21/1.13 | 0.13/0.13 | 0.25/0.22 | 0.49/0.42 | 9.50/8.65 |

Note: Values are presented as Experimental/Theoretical. GCP, VCP, and ECP represent kinetic, potential, and total electronic energies at CPs, respectively. De is the dissociation energy.

Research Applications and Derivatization Strategies for Nitroindoline Compounds

Nitroindoline Derivatives in Nucleic Acid Research

This compound derivatives have found specialized applications in nucleic acid research, particularly in modifying oligonucleotides and developing probes for detection and analysis.

5-nitroindole (B16589) is recognized as a superior universal base analog for oligonucleotide modifications. Unlike some other universal bases, such as 3-nitropyrrole (B1211435), 5-nitroindole contributes to higher duplex stability and exhibits indiscriminate pairing behavior with all four natural DNA/RNA bases in duplex melting experiments. This universality stems from its lack of hydrogen-bonding properties; instead, it stabilizes the nucleic acid duplex primarily through base-stacking interactions. This enhanced stacking ability is attributed to its larger aromatic surface area and increased hydrophobicity.

The 2'-deoxyribosyl derivative of 5-nitroindole, introduced in 1994, was shown to be superior to 3-nitropyrrole in maintaining duplex stability, even with multiple substitutions. This property makes 5-nitroindole an ideal choice for designing degenerate PCR primers and probes that target partially known or variable sequences, such as rRNA in different microbial species, ensuring equal specificity across diverse targets. Its incorporation into oligonucleotides has also been demonstrated to improve the performance of oligonucleotide chips.

Substituted nitroindole nucleosides serve as crucial building blocks for labeled oligonucleotide probes used in the detection, analysis, and quantification of nucleic acids. These modified nucleosides facilitate the preparation of various probe types, including optimized hybridization probes, simple probes, Taqman probes, and molecular beacon probes.

A key application leverages the unique photophysical properties of 5-nitroindole. It has been demonstrated that 5-nitroindole can quench the fluorescence of dyes in single-stranded DNA but not in double-stranded DNA. This "detection by electron transfer-controlled emission quenching" (DETEQ) concept allows for the development of hybridization-sensitive fluorescent probes. This differential quenching capability enables a "light-up" effect upon hybridization, where fluorescence significantly increases in the presence of a complementary DNA or RNA target. This characteristic makes this compound derivatives valuable tools for sensitive and quantitative analysis of nucleic acid hybridization.

Interactions with G-Quadruplex DNA Structures and Structure-Activity Relationships

G-quadruplex (G4) DNA structures are noncanonical nucleic acid conformations found in guanine-rich sequences within genomes, including oncogene promoters longdom.org. These structures are recognized as promising targets in cancer drug discovery, as their stabilization by small molecules can lead to the downregulation of oncogene expression longdom.org.

While significant research has focused on the interactions of nitroindole derivatives with G-quadruplex DNA, demonstrating their ability to bind to c-Myc promoter G-quadruplexes and induce c-Myc downregulation and cell-cycle arrest in cancer cells, direct and explicit studies detailing the interactions of this compound compounds with G-quadruplex DNA structures are not prominently featured in the current literature search longdom.orgd-nb.infonih.gov. The distinction between the aromatic indole (B1671886) and the saturated indoline (B122111) scaffold is crucial, as it imparts different electronic and steric properties that influence molecular interactions with biological targets.

This compound in Catalyst Development and Mechanistic Catalysis

This compound compounds are integral to advancements in catalyst development and offer insights into mechanistic catalysis, particularly in their synthesis and as components of photocleavable systems.

The synthesis of this compound derivatives can be achieved through catalytic processes. For example, the light-induced C-H nitration of N-pyridyl indoline has been successfully employed to synthesize C5-nitro indoline mdpi.com. Cerium bromide (CeBr3) has demonstrated notable catalytic activity in this reaction, facilitating the introduction of the nitro group at the C5 position with high efficiency. mdpi.com

Table 1: Catalytic Synthesis of 5-Nitro-N-pyridyl Indoline mdpi.com

| Catalyst | Nitro Source | Solvent | Yield (%) |

| CeBr3 | Tert-Butyl Nitrite | MeCN | 89 |

Furthermore, this compound derivatives, specifically N-acyl-7-nitroindolines and 7-nitroindoline-S-thiocarbamates, have been extensively studied for their photolytic properties. These compounds function as photocleavable protecting groups, enabling the light-induced release ("uncaging") of biologically active compounds under mild, neutral conditions acs.org. The synthesis of N-acyl-7-nitroindolines can be challenging due to the inherent poor nucleophilicity of the aromatic amine when a nitro group is present acs.org.

Mechanistic investigations into 7-nitroindoline-S-thiocarbamates, such as 5-bromo-7-nitroindoline-S-ethylthiocarbamate, reveal that they can undergo one-photon and two-photon photolysis acs.org. This process, occurring at wavelengths such as 350 nm (one-photon) and 710 nm (two-photon), results in the formation of products like 5-bromo-7-nitrosoindoline acs.org. This mechanistic understanding is vital for the rational design and development of novel photocleavable compounds with tailored release characteristics for applications in synthetic organic and bioorganic chemistry, as well as materials science. acs.org

Table 2: Photolytic Properties of 5-Bromo-7-nitroindoline-S-ethylthiocarbamate acs.org

| Photolysis Type | Wavelength (nm) |

| One-photon | 350 |

| Two-photon | 710 |

Exploration of this compound Scaffolds in Structure-Activity Relationship Studies

The this compound scaffold is a significant framework in drug discovery, and its exploration through Structure-Activity Relationship (SAR) studies is crucial for developing novel pharmacologically active agents. These studies elucidate how structural modifications impact the biological efficacy of this compound derivatives.

Design and Synthesis of Novel Pharmacologically Active Derivatives

5-Nitroindoline (B147364) serves as a fundamental building block for synthesizing a variety of pharmacologically active compounds, with its chemical structure amenable to modifications that yield specific biological activities ontosight.ai. A common synthetic route involves the nitration of indoline to introduce the nitro group at the 5th position. ontosight.ai

Novel derivatives based on the 5-nitroindoline-2-one scaffold have been designed and synthesized, demonstrating a spectrum of biological activities including antimicrobial, anti-inflammatory, and anti-nociceptive properties longdom.orglongdom.org. Structure-activity relationship studies have indicated that the specific arrangement of substituents, particularly at position five of the 5-nitroindoline-2-one ring, is critical for strong receptor interactions longdom.orglongdom.org. Compounds such as ethyl 4-(5-nitro-2-oxoindolin-3-ylideneamino) benzoate (B1203000) and [(methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino)] benzohydrazide (B10538) are examples of such active derivatives longdom.orglongdom.org. Derivatives incorporating 5-methyl-1,3,4 oxadiazol and 1H-pyrazole moieties have shown enhanced inhibitory activity, often attributed to the presence of terminal aromatic rings and hydrophobic substituents. longdom.orglongdom.org

Table 3: Biological Activities of Selected 5-Nitroindoline-2-one Derivatives longdom.orglongdom.org

| Derivative Type | Key Structural Features | Reported Activities |

| Ethyl 4-(5-nitro-2-oxoindolin-3-ylideneamino) benzoate | 5-nitroindoline-2-one scaffold | Antimicrobial, Anti-inflammatory, Anti-nociceptive |

| [(Methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino)] benzohydrazide | 5-nitroindoline-2-one scaffold | Antimicrobial, Anti-inflammatory, Anti-nociceptive |

| 5-methyl-1,3,4 oxadiazol derivatives | 5-nitroindoline-2-one scaffold, terminal aromatic ring | Enhanced inhibitory activity |

| 1H-pyrazole derivatives | 5-nitroindoline-2-one scaffold, terminal aromatic ring | Enhanced inhibitory activity |

Beyond the 2-one derivatives, 5-nitroindoline has been a precursor for other active indoline compounds. For instance, treating 5-nitroindoline with substituted benzoyl chloride, followed by reduction and subsequent reaction with aromatic sulfonyl chloride, has yielded indoline derivatives demonstrating antibacterial, anti-tuberculosis, and antifungal activities researchgate.net. Some of these synthesized compounds have exhibited significant efficacy against various Gram-positive and Gram-negative bacteria, fungal strains, and Mycobacterium tuberculosis. researchgate.net

The 5-nitroindoline-2,3-dione scaffold, also known as 5-nitroisatin, has been explored in the context of antitumor agents. Novel 1,5-disubstituted indolin-2,3-diones have been synthesized and evaluated for their capacity to inhibit the growth of human acute promyelocytic leukemia (HL-60) cell lines, showing promising results. ddtjournal.com

Modulation of Biological Activity through this compound Modifications

Modifications to the this compound scaffold significantly influence the biological activity of its derivatives, as revealed through detailed SAR studies. For 5-nitroindoline-2-one derivatives, the precise positioning of substituents on the ring, particularly at position five, is a critical determinant of activity longdom.orglongdom.org. Hydrophobic substituents located on the terminal aromatic ring of these derivatives have been shown to positively impact their inhibitory efficacy. longdom.org

In the realm of indolin-2,3-dione derivatives, the nature of the substituent at the N-1 position plays a crucial role in modulating antiproliferative activity ddtjournal.com. Compounds featuring a benzyl (B1604629) substituent at the N-1 position exhibited superior antiproliferative activity against HL-60 cells compared to those with a (4-fluorobenzyl)amino-2-oxoethyl substituent ddtjournal.com. Furthermore, the type of group at the C-5 position is also impactful; derivatives with a phenyl acetamide (B32628) group or a cyclopropane (B1198618) carboxamide group at C-5 were identified as particularly potent inhibitors of HL-60 cell growth. ddtjournal.com

The nitro group itself is a key functional group contributing to the biological activity of many nitro-containing compounds nih.gov. Its presence, often at specific positions, is essential for the observed activity. Studies have shown that replacing the nitro group with other electron-withdrawing groups, such as cyano, bromo, or chloro, can lead to a significant reduction in activity, suggesting that the nitro moiety actively participates in modulating intracellular mechanisms vital for biological effects. nih.gov

Table 4: Impact of Substituents on Indolin-2,3-dione Antiproliferative Activity (HL-60 cells) ddtjournal.com

| Position | Substituent Type | Effect on Antiproliferative Activity |

| N-1 | Benzyl | More potent |

| N-1 | (4-fluorobenzyl)amino-2-oxoethyl | Less potent |

| C-5 | Phenyl acetamide | Potent inhibitor |

| C-5 | Cyclopropane carboxamide | Potent inhibitor |

Future Perspectives in Nitroindoline Research

Advancements in Asymmetric Synthesis of Chiral Nitroindolines

The precise synthesis of chiral compounds with high enantioselectivity is paramount in fields such as pharmaceuticals and agrochemicals, given that a substantial portion of new pharmaceutical products exhibit chirality. Catalytic asymmetric synthesis, which involves the use of chiral catalysts to selectively promote reactions, is a cornerstone of modern chemistry for producing enantiomerically pure molecules efficiently and sustainably.

Future perspectives in the asymmetric synthesis of chiral nitroindolines will likely leverage recent advancements across several catalytic domains. These include:

Asymmetric Organocatalysis: This field has seen spectacular development, offering metal-free catalysts composed of modular chiral phosphorus, sulfur, and nitrogen components that facilitate highly efficient and diverse enantioselective transformations. Continued innovation in organocatalyst design could lead to more selective and sustainable routes for chiral nitroindolines.

Metal Catalysis: Transition metals, in conjunction with chiral ligands (e.g., phosphines, N-heterocyclic carbenes), remain central to forming chiral carbon-carbon and carbon-heteroatom bonds with precise stereochemical control. Further development of metal/chiral ligand complexes may enable lower catalyst loadings while maintaining high stereocontrol for nitroindoline derivatives.

Biocatalysis: Enzymes, as nature's chiral catalysts, provide exquisite selectivity and high tolerance for diverse functional groups under mild conditions. Approaches like enzymatic optical resolution, kinetic resolution, and dynamic kinetic resolution could be explored for the enantioselective production of this compound compounds.

Asymmetric Photoredox and Electrocatalysis: These emerging areas harness light or electricity as driving forces for chiral molecule synthesis, offering sustainable and atom-economical approaches for enantioselective reductions and oxidations. Applying these methodologies to this compound scaffolds could open new avenues for their chiral synthesis.

The ongoing search for novel and effective chiral catalysts and ligands is a continuous effort, driven by the demand for enantiopure molecules in various industries. These advancements collectively promise to expand the scope and efficiency of preparing chiral this compound derivatives, which are valuable scaffolds for pharmacologically active targets.

Development of Novel Photochemistry and Multi-Photon Uncaging Strategies

This compound derivatives have emerged as significant photoremovable protecting groups (PPGs) due to their ability to photorelease active molecules upon light excitation. This "uncaging" mechanism offers exceptional spatiotemporal control over the release of bioactive molecules, which is crucial for various applications, particularly in biological systems.

Future research will focus on enhancing the capabilities of this compound-based uncaging strategies, with a particular emphasis on multi-photon excitation:

Two-Photon Uncaging: This technique offers several advantages over single-photon excitation, including deeper penetration into biological tissue, reduced photodamage, and precise spatial confinement of the excitation to the focal volume due to its non-linear nature. N-acyl-7-nitroindolines, for instance, have been successfully used for two-photon uncaging of active molecules and for cleaving amide bonds in polypeptides for materials engineering applications.

Enhanced Photosensitivity and Wavelength Control: A key challenge is to improve the photosensitivity of photocages and shift their effective excitation wavelengths to lower energy (e.g., near-infrared, NIR) for optimal light penetration through tissue. Strategies to achieve this include:

Chromophore Modification: Extending the π-conjugated system of this compound-based PPGs can lead to a red-shift in absorption and increased quantum yield.

FRET-based Cooperative Systems: Combining a this compound moiety with a two-photon absorbing fluorophore (an "antenna") allows for energy transfer, enabling uncaging with NIR light. This approach leverages the high two-photon cross-section of the antenna to activate the photocage.

Dual Release and Real-Time Monitoring: Future advancements could involve designing this compound-based PPGs capable of releasing multiple identical or different substrates, potentially with real-time monitoring via non-invasive fluorescent techniques.

These developments will further solidify nitroindolines' role in precisely controlling molecular release in complex biological environments and for advanced materials fabrication.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of chemical compounds with desired properties, particularly in drug discovery and materials science, is increasingly reliant on the synergistic integration of advanced computational and experimental methodologies. Traditional trial-and-error experimental methods are time-consuming and often imprecise, making computational approaches essential for accelerating the design process.

For this compound research, this integration will involve:

Computational Screening and Prediction: Advanced bioinformatics and cheminformatics techniques, including structure- and ligand-based virtual screening, molecular dynamics simulations, and ab initio calculations, enable researchers to explore vast chemical spaces. These methods can predict key properties such as binding affinity, toxicity, and reactivity, which are crucial for designing novel this compound compounds for specific applications.

Artificial Intelligence (AI) and Machine Learning (ML): AI-driven models are transforming drug discovery by providing more efficient ways to screen potential candidates and predict molecular properties with unprecedented accuracy. For nitroindolines, ML models could be developed to predict their photochemical properties, synthetic accessibility, or interactions with biological targets, thereby guiding experimental efforts.

Feedback Loop between In Silico and Experimental Work: The future will see a tighter feedback loop where computational predictions inform experimental synthesis and characterization, and experimental results, in turn, refine computational models. This iterative process allows for the systematic optimization of this compound structures for specific functions, such as improved uncaging efficiency or enhanced catalytic activity.

Understanding Structure-Property Relationships: By combining detailed experimental data (e.g., spectroscopic analysis, reaction kinetics) with computational insights into molecular structures and electronic properties, researchers can gain a deeper understanding of the fundamental relationships governing this compound behavior. This understanding is critical for truly rational design, moving beyond empirical observations to predictive capabilities.

This integrated approach will significantly accelerate the discovery and development of novel this compound compounds with tailored properties for diverse applications.

常见问题

Basic: What analytical techniques are essential for characterizing Nitroindoline's structural integrity and purity?

Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Assign proton and carbon environments to confirm substituent positions .

- High-Performance Liquid Chromatography (HPLC): Quantify purity and detect byproducts using gradient elution protocols (≥95% purity threshold recommended) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks and isotopic patterns for synthesized derivatives .

- X-ray Crystallography (if applicable): Resolve ambiguous stereochemistry in crystalline forms .

Key Consideration: Document solvent systems and instrument parameters (e.g., NMR frequency, column type for HPLC) to ensure reproducibility .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

Answer:

Address contradictions systematically:

- Meta-Analysis: Aggregate data from peer-reviewed studies using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .

- Dose-Response Re-evaluation: Normalize activity metrics (e.g., IC50) against control compounds and solvent effects .

- Structural Reanalysis: Cross-validate reported structures via independent synthesis and characterization .

Example Workflow:

Basic: What experimental parameters are critical for optimizing this compound synthesis?

Answer:

Key parameters include:

- Reaction Solvent: Polar aprotic solvents (e.g., DMF, DMSO) often enhance nitro-group reactivity but may increase side reactions .

- Catalyst Selection: Screen Pd/C or Raney Ni for catalytic hydrogenation efficiency .

- Temperature Control: Maintain 60–80°C for nitro reduction to minimize decomposition .

Documentation: Report yields, reaction times, and purification methods (e.g., column chromatography vs. recrystallization) for replication .

Advanced: What statistical frameworks are recommended for analyzing this compound's structure-activity relationships (SAR)?

Answer:

Use multivariate approaches:

- Partial Least Squares Regression (PLS-R): Correlate electronic descriptors (e.g., Hammett σ) with bioactivity .

- Principal Component Analysis (PCA): Reduce dimensionality in datasets with >10 substituent variations .

- Machine Learning: Train random forest models on public toxicity databases (e.g., ChEMBL) to predict off-target effects .

Validation: Apply k-fold cross-validation (k=5) and report R²/Q² metrics to avoid overfitting .

Basic: How should preclinical studies document this compound's pharmacokinetic properties?

Answer:

Adopt NIH reporting standards:

- In Vivo Models: Specify species, strain, and dosing regimens (e.g., IV vs. oral) .

- Bioanalytical Methods: Validate LC-MS/MS protocols for plasma concentration measurements (LOQ ≤1 ng/mL) .

- Ethics Compliance: Include IACUC approval numbers and anesthesia protocols .

Advanced: What strategies validate the mechanistic selectivity of this compound-based enzyme inhibitors?

Answer:

Employ orthogonal assays:

- Counter-Screening: Test against homologous enzymes (e.g., kinase isoforms) to rule out pan-inhibition .

- Crystallographic Studies: Resolve inhibitor-enzyme binding modes to identify key interactions (e.g., π-stacking with indoline core) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to distinguish specific vs. nonspecific binding .

Pitfall Avoidance: Use mutant enzymes to confirm critical binding residues .

Basic: How to ensure reproducibility in this compound experimental protocols?

Answer:

- Detailed SOPs: Include step-by-step reagent preparation (e.g., molarity, pH adjustments) .

- Negative Controls: Run parallel reactions without catalysts/substrates to identify background noise .

- Data Archiving: Share raw spectra/chromatograms via repositories like Zenodo .

Advanced: How can computational modeling enhance this compound derivative design?

Answer:

Integrate multi-scale simulations:

- Density Functional Theory (DFT): Calculate nitro-group charge distribution to predict reactivity hotspots .

- Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) .

- ADMET Prediction: Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。